molecular formula C7H10ClN B147531 M-Toluidine hydrochloride CAS No. 638-03-9

M-Toluidine hydrochloride

Cat. No.: B147531
CAS No.: 638-03-9
M. Wt: 143.61 g/mol
InChI Key: VDXZPXIEEVOGLV-UHFFFAOYSA-N
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Description

M-Toluidine hydrochloride serves as a key precursor in chemical synthesis and advanced materials science. Its primary research value lies in the development of conductive polymers and nanocomposites for energy storage applications. Recent studies highlight its use in synthesizing poly(m-toluidine)/silver-silver oxide (PMT/Ag-Ag 2 O) nanocomposites, which function as high-performance electrodes in supercapacitors. These materials demonstrate a high specific capacitance of 443 F g -1 in HCl electrolyte, showcasing their potential for next-generation energy storage devices . The methyl group on the phenyl ring of m-toluidine contributes additional electrons, which can enhance the surface area of electroactive sites and improve the conductivity and stability of the resulting polymers compared to unsubstituted polyaniline . Beyond energy storage, this compound and its polymers are investigated for applications in optoelectronics, photon sensing, and the production of dyes and pigments . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylaniline;hydrochloride
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InChI

InChI=1S/C7H9N.ClH/c1-6-3-2-4-7(8)5-6;/h2-5H,8H2,1H3;1H
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InChI Key

VDXZPXIEEVOGLV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=CC=C1)N.Cl
Source PubChem
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Molecular Formula

C7H9N.ClH, C7H10ClN
Record name M-TOLUIDINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID2021363
Record name 3-Methylaniline hydrochloride
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Molecular Weight

143.61 g/mol
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Physical Description

M-toluidine hydrochloride is a light gray solid. (NTP, 1992)
Record name M-TOLUIDINE HYDROCHLORIDE
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Boiling Point

482 °F at 760 mmHg (NTP, 1992)
Record name M-TOLUIDINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Record name M-TOLUIDINE HYDROCHLORIDE
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CAS No.

638-03-9
Record name M-TOLUIDINE HYDROCHLORIDE
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Record name 3-Methylaniline hydrochloride
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Record name m-toluidinium chloride
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Record name M-TOLUIDINE HYDROCHLORIDE
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Melting Point

442 °F (NTP, 1992)
Record name M-TOLUIDINE HYDROCHLORIDE
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Synthetic Methodologies and Derivatization Strategies of M Toluidine Hydrochloride

Fundamental Synthetic Pathways for m-Toluidine (B57737) Hydrochloride Formation

The primary route to m-toluidine hydrochloride involves a straightforward acid-base reaction. M-toluidine, a weak base, reacts with hydrochloric acid to form the corresponding ammonium (B1175870) salt, this compound. This reaction is typically carried out in a suitable solvent, such as water or ethanol.

Mechanistic Investigations of Acid-Base Salt Formation

The formation of this compound is an exothermic reaction that proceeds through the protonation of the amino group of m-toluidine by hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amino group acts as a proton acceptor (a Brønsted-Lowry base), while the hydrochloric acid serves as the proton donor (a Brønsted-Lowry acid).

The reaction can be represented as follows: CH₃C₆H₄NH₂ + HCl → [CH₃C₆H₄NH₃]⁺Cl⁻

In this reaction, the hydrogen ion (H⁺) from the dissociation of hydrochloric acid is transferred to the nitrogen atom of the m-toluidine molecule. This results in the formation of the m-toluidinium cation and the chloride anion, which are held together by electrostatic attraction to form the salt. The formation of the hydrochloride salt significantly increases the water solubility of the organic amine. stackexchange.com

Advanced Purification Techniques for Crystalline Hydrochloride Salts

The purification of this compound is crucial for its use in subsequent synthetic applications. Recrystallization is a common and effective method for purifying crystalline hydrochloride salts. The choice of solvent is critical and often involves dissolving the crude salt in a solvent in which it is soluble at an elevated temperature and then allowing it to crystallize upon cooling. For many amine hydrochlorides, 2-propanol is a preferred solvent over ethanol, as many salts are too soluble in the latter for efficient recrystallization. researchgate.net The addition of a less polar solvent, such as diethyl ether or acetone, can sometimes be used to induce precipitation. researchgate.net

Other purification strategies include:

Washing: The crude salt can be washed with organic solvents like ethyl acetate (B1210297) and hexane (B92381) to remove nonpolar impurities. researchgate.net

Activated Charcoal Treatment: A solution of the hydrochloride salt can be treated with activated charcoal to adsorb colored impurities before recrystallization. researchgate.net

Chromatography: While more expensive on an industrial scale, column chromatography can be employed for high-purity requirements. stackexchange.comresearchgate.net

Advanced Synthetic Approaches to m-Toluidine Derivatives

This compound serves as a versatile starting material for the synthesis of various derivatives, particularly N-substituted compounds.

Synthesis of N-Substituted m-Toluidine Hydrochlorides

A prominent method for synthesizing N-substituted m-toluidines involves the formation of a Schiff base followed by catalytic hydrogenation. A Schiff base is formed through the condensation reaction of m-toluidine with an aldehyde or ketone. For instance, the reaction of m-toluidine with benzaldehyde (B42025) yields N-benzylidene-m-toluidine. orgsyn.org

This intermediate Schiff base is then reduced, typically through catalytic hydrogenation, to the corresponding secondary amine. Raney nickel is a commonly used catalyst for this transformation. orgsyn.orggoogle.com The reaction is generally carried out under hydrogen pressure. orgsyn.orggoogle.com The resulting N-substituted m-toluidine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

A study on the hydrogenation of benzene (B151609) and toluene (B28343) has shown that ruthenium(II) quinoxaline (B1680401) Schiff base complexes can act as effective catalysts. benthamdirect.com This suggests the potential for using such complexes in the hydrogenation of Schiff bases derived from m-toluidine.

Table 1: Examples of Catalytic Hydrogenation of Schiff Bases

ReactantsCatalystProductReference
Benzaldehyde, m-ToluidineRaney NickelN-Benzyl-m-toluidine orgsyn.org
Cyclohexanone, N-phenyl-p-phenylenediamineRaney NickelN-phenyl-N'-cyclohexyl-p-phenylenediamine google.com

Direct alkylation of m-toluidine is another important route to N-substituted derivatives. This can be achieved using various alkylating agents, such as alkyl halides or sulfates. For example, N-ethyl-m-toluidine can be prepared by reacting m-toluidine with ethyl bromide. orgsyn.org The reaction of m-toluidine with diethyl sulfate (B86663) has also been reported to produce N,N-diethyl-m-toluidine. researchgate.net

The reaction of m-toluidine with olefins in the presence of an aluminum anilide catalyst, formed by adding an alkyl aluminum halide to the aromatic amine, can also lead to N-alkylation. google.com Furthermore, reacting aromatic amines with aliphatic or cycloaliphatic alcohols at elevated temperatures and pressures in the presence of phosphorus oxyhalides is another method for N-alkylation. google.com For example, reacting m-toluidine with isopropanol (B130326) in the presence of POCl₃ yields N-isopropyl-m-toluidine. google.com

The resulting N-alkylated m-toluidines can be purified and subsequently converted to their hydrochloride salts. Characterization of these products is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. asianpubs.orgrsc.org

Table 2: Examples of Alkylation Reactions of m-Toluidine

Alkylating AgentCatalyst/ConditionsProductReference
Ethyl bromideRoom TemperatureN-Ethyl-m-toluidine orgsyn.org
EthyleneAluminum powder, Mercuric chloride, 340-350°C, 200 atmDiethyl-m-toluidine googleapis.com
IsopropanolPOCl₃, Elevated Temperature and PressureN-Isopropyl-m-toluidine google.com
Diethyl sulfate---N,N-Diethyl-m-toluidine researchgate.net

Polymerization Studies Involving m-Toluidine Monomers

M-Toluidine, a substituted aromatic amine, serves as a valuable monomer in the synthesis of conducting polymers. Its polymerization and copolymerization have been explored to develop materials with tailored properties for various applications. The presence of the methyl group on the benzene ring influences the polymer's structure, solubility, and electronic characteristics compared to its parent polymer, polyaniline.

Chemical Oxidative Polymerization of Poly(m-toluidine)

Chemical oxidative polymerization is a common and effective method for synthesizing poly(m-toluidine) (PMT). This process involves the oxidation of m-toluidine monomers, which then couple to form polymer chains. The polymerization is typically carried out in an acidic medium, which facilitates the formation of the conductive emeraldine (B8112657) salt form of the polymer.

Various oxidizing agents have been employed to initiate the polymerization. Ammonium persulfate (APS) and potassium dichromate are frequently used oxidants. tandfonline.comscientific.netijert.org The reaction is generally conducted in an aqueous solution of an acid, such as hydrochloric acid (HCl), which also acts as a dopant for the resulting polymer. tandfonline.comijert.org The synthesis is often performed at low temperatures, for instance in an ice-cold water bath, to control the reaction rate and influence the properties of the final polymer. tandfonline.com For example, one synthetic route involves dissolving m-toluidine in an HCl solution, followed by the dropwise addition of an APS solution to initiate polymerization, with the reaction proceeding for several hours. tandfonline.com

The properties of the synthesized poly(m-toluidine) are influenced by the reaction conditions. For instance, the electrical conductivity of pure PMT has been reported to be in the order of 1.09 × 10⁻³ S/cm. tandfonline.com The polymer's structure and conductive state can be confirmed through various spectroscopic techniques. UV-visible absorption spectra of PMT typically show characteristic bands corresponding to π–π* transitions in the phenyl rings and polaron band transitions, which are indicative of the conductive form of the polymer. ijert.org For example, absorption bands have been observed around 330 nm (π–π* transition), 435 nm (polaron-π* transition), and 790 nm (π-polaron transition). ijert.org

Table 1: Synthesis Parameters for Chemical Oxidative Polymerization of Poly(m-toluidine)

ParameterDetailsSource(s)
Monomer m-Toluidine tandfonline.comijert.org
Oxidizing Agent Ammonium Persulfate (APS), Potassium Dichromate tandfonline.comijert.org
Medium Hydrochloric Acid (HCl) tandfonline.comijert.org
Temperature Ice-cold water bath (0-4 °C) tandfonline.comijirse.in
Reaction Time ~12 hours tandfonline.com
Strategies for Copolymerization with Diverse Aromatic Amines

Copolymerization of m-toluidine with other aromatic amines is a strategic approach to modify and enhance the properties of the resulting polymer. This method allows for the fine-tuning of characteristics such as solubility, conductivity, and processability. Aniline (B41778) is one of the most common comonomers used with m-toluidine. scientific.netscientific.netresearchgate.net

The synthesis of these copolymers is also typically achieved through chemical oxidative polymerization. In one approach, m-toluidine and aniline are copolymerized in the presence of D-camphorsulfonic acid, which acts as a chiral inducer, leading to the formation of copolymers with a defined structure, such as fibers and tubes with diameters around 70 nm. scientific.net The incorporation of the methyl group from m-toluidine into the polyaniline chain can weaken the conjugation, resulting in a blue shift in the UV-Vis spectra. scientific.net

Copolymers of m-toluidine have also been synthesized with other substituted anilines. For example, copolymers with o-toluidine (B26562) have been prepared. theiet.org The properties of these copolymers can be further modified by creating composites. For instance, nickel/poly(aniline-co-m-toluidine) nanocomposites have been synthesized by carrying out the polymerization of aniline and m-toluidine in the presence of nickel powder. scientific.net These composites exhibit ferromagnetic properties. scientific.net The ratio of the comonomers can be varied to control the structure and properties of the final copolymer. scientific.net

Table 2: Examples of m-Toluidine Copolymers and their Properties

ComonomerSynthesis MethodKey FindingsSource(s)
Aniline Chemical oxidative polymerization with D-camphorsulfonic acidFormation of chiral fiber and tube structures; weakened conjugation observed. scientific.netresearchgate.net
Aniline In situ chemical oxidative polymerization in the presence of Ni powderResulting nanocomposite displays ferromagnetic behavior. scientific.net
o-Toluidine Oxidative chemical polymerizationSynthesis of poly(aniline-co-o/m-toluidine) for nanocomposite preparation. theiet.org
Design and Synthesis of Nanocomposites Incorporating m-Toluidine Polymer Derivatives

The integration of inorganic nanostructures into a poly(m-toluidine) matrix is a highly effective strategy for developing advanced materials with synergistic or enhanced properties. These nanocomposites often exhibit superior electrical conductivity, thermal stability, and can possess unique magnetic or catalytic properties.

A common method for the synthesis of these nanocomposites is the in situ chemical oxidative polymerization of m-toluidine in the presence of the desired nanoparticles. scientific.nettandfonline.com This approach ensures a uniform dispersion of the nanoparticles within the polymer matrix. For example, Ag-PMT nanocomposites have been successfully synthesized by polymerizing m-toluidine in a solution containing pre-synthesized silver nanocolloids. tandfonline.comtandfonline.com The resulting Ag-PMT nanocomposite showed a significant increase in electrical conductivity, reaching 0.1936 S/cm, which is three orders of magnitude higher than that of pure PMT. tandfonline.comtandfonline.com The incorporation of silver nanoparticles also enhanced the thermal stability of the polymer. tandfonline.comtandfonline.com

Similarly, nanocomposites of PMT with other metals and metal oxides have been developed. Ni/poly(m-toluidine) nanocomposites, prepared by in situ polymerization with nickel powder, have been shown to be soft ferromagnetic materials. scientific.net In another study, poly(m-toluidine)/silver-silver oxide (PMT/Ag-Ag2O) nanocomposites were prepared using a photopolymerization method, demonstrating potential for supercapacitor applications. researchgate.net Furthermore, copolymers of m-toluidine have been used to create nanocomposites, such as poly(aniline-co-o/m-toluidine)/Sb2O3, which were synthesized via oxidative chemical polymerization. theiet.org

The characterization of these nanocomposites using techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) confirms the incorporation and dispersion of the nanofillers within the polymer matrix and reveals the morphology and crystalline nature of the composite material. tandfonline.comtandfonline.com

Table 3: Properties of Poly(m-toluidine) Based Nanocomposites

NanofillerSynthesis MethodKey Property EnhancementSource(s)
Silver Halide (Ag) In situ chemical oxidative polymerizationElectrical conductivity increased by three orders of magnitude; enhanced thermal stability. tandfonline.comtandfonline.com
Nickel (Ni) In situ chemical oxidative polymerizationFerromagnetic behavior with a saturation magnetization of 28.4 emu/g. scientific.net
Silver-Silver Oxide (Ag-Ag2O) PhotopolymerizationPotential as an electrode material for high-performance supercapacitors. researchgate.net
Antimony Trioxide (Sb2O3) Oxidative chemical polymerization (with aniline copolymer)Formation of a conducting nanocomposite. theiet.org

Reactivity and Mechanistic Investigations of M Toluidine Hydrochloride

Acid-Base Equilibrium and Protonation Dynamics in Aqueous Systems

The acid-base properties of m-toluidine (B57737) hydrochloride in aqueous solutions are central to its chemical behavior. As the salt of a weak base (m-toluidine) and a strong acid (HCl), it is acidic in solution. researchgate.net The core of this equilibrium is the dissociation of the m-toluidinium ion, the conjugate acid of m-toluidine. researchgate.net

The equilibrium can be represented as: C₆H₄(CH₃)NH₃⁺ + H₂O ⇌ C₆H₄(CH₃)NH₂ + H₃O⁺

The strength of the m-toluidinium ion as an acid is quantified by its acid dissociation constant (Ka), or more commonly, its pKa value. The pKa for m-toluidine is consistently reported to be approximately 4.69 to 4.73 at 25°C. researchgate.netgoogle.com This value indicates that m-toluidine hydrochloride will establish an equilibrium in water, with the relative concentrations of the protonated (m-toluidinium) and neutral (m-toluidine) forms being dependent on the pH of the solution, as described by the Henderson-Hasselbalch equation. researchgate.net At a pH equal to its pKa, the concentrations of the acidic and basic forms are equal.

The basicity of the toluidine isomers is influenced by the electronic effects of the methyl group. The experimental pKa values for the conjugate acids of the three isomers reveal a specific order of basicity. researchgate.net

Table 1: pKa Values for Toluidine Isomers at 25°C

IsomerpKa of Conjugate AcidReference
p-Toluidine (B81030)5.12 researchgate.net
m-Toluidine4.69 researchgate.net
o-Toluidine (B26562)4.44 nih.gov
This interactive table allows for sorting and filtering of the pKa data for the different toluidine isomers.

The data shows that p-toluidine is the most basic isomer, while o-toluidine is the least basic. researchgate.net In m-toluidine, the methyl group exerts a weak electron-donating inductive effect, which slightly increases the electron density on the nitrogen atom compared to aniline (B41778) (pKa ≈ 4.6), making it a slightly stronger base. However, this effect is less pronounced than in p-toluidine, where both inductive and hyperconjugation effects stabilize the positive charge on the conjugate acid. researchgate.net The protonation of the amino group to form the hydrochloride salt significantly enhances the compound's solubility in water compared to the free base. sciencemadness.org

Thermolytic Decomposition Pathways and Product Analysis

The thermal decomposition of this compound is a complex process that is initiated by the nature of it being an arylammonium salt. The primary step in the thermolysis of such salts generally involves a proton transfer reaction. chemicalbook.com For this compound, this would entail the dissociation of the salt back into its constituent molecules: the free base m-toluidine and hydrogen chloride (HCl) gas.

C₆H₄(CH₃)NH₃⁺Cl⁻(s) → C₆H₄(CH₃)NH₂(g) + HCl(g)

This initial dissociation is supported by thermal analysis studies of related platinum complexes, where (m-toluidine·H)₂[PtCl₆]·H₂O was observed to lose one mole of this compound in a distinct endothermic step during pyrolysis. iosrjournals.org

Following the initial dissociation, the subsequent decomposition pathways are those of the free m-toluidine under the pyrolytic conditions. When heated to decomposition, m-toluidine is known to emit toxic fumes, including nitrogen oxides (NOx). google.comutrgv.edu The decomposition of the aromatic amine itself can proceed through various radical pathways, leading to a range of products. Based on studies of related anilines and their derivatives, the expected products from the high-temperature pyrolysis could include a mixture of simpler molecules and polymeric tars. orientjchem.orgmasterorganicchemistry.com

Table 2: Potential Products from the Thermolytic Decomposition of this compound

ProductFormulaPutative OriginReference
m-ToluidineC₇H₉NInitial salt dissociation chemicalbook.comiosrjournals.org
Hydrogen ChlorideHClInitial salt dissociation chemicalbook.comiosrjournals.org
Nitrogen OxidesNOxOxidation of the amine google.comutrgv.edu
Benzene (B151609)C₆H₆Fragmentation of the aromatic ring masterorganicchemistry.com
Toluene (B28343)C₇H₈Fragmentation of the aromatic ring
AnilineC₆H₅NH₂Demethylation
Di-m-tolylamineC₁₄H₁₅NCoupling reactions orientjchem.org
Azo-m-tolueneC₁₄H₁₄N₂Coupling reactions orientjchem.org
This interactive table outlines potential decomposition products and their likely formation pathways.

The exact product distribution is highly dependent on the specific conditions of the pyrolysis, such as temperature, pressure, and the presence of oxygen. iosrjournals.org

Intramolecular Rearrangement Mechanisms in Solid and Liquid Phases

The intramolecular rearrangement of toluidine hydrochloride typically refers to the isomerization process where the methyl group shifts its position on the aromatic ring, converting one isomer (e.g., meta) into others (ortho and para). This process is of significant industrial interest for adjusting isomer ratios.

While specific deuterium (B1214612) exchange studies focusing solely on the this compound rearrangement mechanism are not extensively detailed in the literature, the principles of H/D exchange are used to probe reaction mechanisms. Such studies would involve labeling the amine or ring protons with deuterium to trace their fate during the rearrangement, providing insight into whether the mechanism is intra- or intermolecular.

Positional selectivity is a key aspect of this rearrangement. High-temperature isomerization of toluidine isomers over zeolite catalysts demonstrates clear selectivity. For instance, the isomerization of o-toluidine over a ZSM-5 catalyst at 400°C yields a mixture containing predominantly m-toluidine (44.0%) and a smaller amount of p-toluidine (15.7%), with the remainder being unreacted o-toluidine (38.4%). chemicalbook.com This indicates that the migration of the methyl group is not random and favors the formation of the meta isomer from the ortho starting material. Conversely, starting with p-toluidine also yields a large amount of m-toluidine. chemicalbook.com This suggests a reaction network where isomers interconvert, often proceeding through a series of 1,2-methyl shifts, tending toward a thermodynamic equilibrium mixture.

The isomerization of toluidines is a thermodynamically controlled process, especially at the high temperatures (250-500°C) required for the reaction to proceed. chemicalbook.com The reaction aims to reach an equilibrium mixture of the isomers. Handbooks compiling thermodynamic properties of isomerization reactions provide the fundamental data for calculating the equilibrium constants and predicting the composition of the final mixture.

Kinetic studies of related aromatic rearrangements, such as the acid-catalyzed rearrangement of p-hydrazotoluene, show that the reaction can be first-order in the substrate and second-order with respect to the acid concentration. This suggests a mechanism involving two protonation steps. For toluidine isomerization, the kinetics are highly dependent on the catalyst used. The process is generally slow and requires significant energy input in the form of heat. chemicalbook.com

The role of the anion in the rearrangement of toluidine hydrochloride is critical. It has been surprisingly found that classic Friedel-Crafts catalysts, such as AlCl₃, which are potent isomerization catalysts for many aromatic compounds, are ineffective for isomerizing toluidines, even when this compound (providing both the substrate and a mineral acid) is used. chemicalbook.com This indicates that a simple acid-catalyzed mechanism mediated by a Lewis acid-anion complex is not operative under typical conditions.

The effective catalysis by solid-acid zeolites suggests that the reaction requires specific active sites that are not provided by simple mineral or Lewis acids in the liquid phase. chemicalbook.com The rearrangement is therefore not a simple anion-mediated process but rather a surface-catalyzed reaction where the protonated toluidine molecule interacts with the catalyst's framework. In this context, the chloride anion's primary role is to ensure the formation of the toluidinium ion, the species that interacts with the catalyst, rather than directly participating in the rate-determining step of the rearrangement.

Role as a Catalyst in Organic Transformation Reactions

As an acidic salt, this compound can function as a mild acid catalyst in certain organic reactions. The catalytic activity stems from the in-situ generation of hydrogen ions upon its dissolution in a reaction medium. This behavior is analogous to that of other ammonium (B1175870) salts, like ammonium chloride (NH₄Cl), which are widely used as inexpensive, effective, and mild acid catalysts for a variety of transformations.

While specific examples detailing the use of this compound as the primary catalyst are not abundant, its function can be inferred from the broad utility of ammonium salts in acid-catalyzed reactions. These reactions often involve the protonation of a substrate to activate it towards a nucleophilic attack. Examples of transformations catalyzed by ammonium salts include:

Condensation Reactions: Such as the Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds and amines, where the acidic catalyst facilitates the dehydration steps.

Multicomponent Reactions: Including the synthesis of imidazoles and other heterocyclic systems where cyclocondensation is a key step.

Esterification: The Fischer esterification of carboxylic acids with alcohols is a classic acid-catalyzed reaction where an ammonium salt could serve as the proton source.

Rearrangements: Ammonium chloride has been shown to catalyze the Claisen rearrangement to a limited extent.

The mechanism in these reactions involves the proton from the m-toluidinium ion activating a carbonyl group or other functional group, making it more electrophilic and susceptible to reaction. Given that this compound is a salt of a strong acid and a weak base, it provides an acidic environment suitable for these types of transformations. researchgate.net

Chemical Compatibility and Reaction Pathways with Oxidizing Agents and Strong Acids

The reactivity of this compound is significantly influenced by the presence of oxidizing agents and strong acids. The amine functional group and the aromatic ring are both susceptible to attack, leading to a variety of reaction pathways and products.

Reactions with Oxidizing Agents

This compound, like its parent amine, can react vigorously with strong oxidizing agents. nih.govechemi.com The reaction pathways often involve the nitrogen atom of the amino group and the activated aromatic ring, leading to complex product mixtures, polymerization, or in some cases, ignition.

Detailed Research Findings:

Vigorous Reactions: Contact with potent oxidizing materials can lead to vigorous or violent reactions. nih.govscbt.com For instance, aromatic amines dissolved in triethylamine (B128534) are known to ignite spontaneously upon contact with red fuming nitric acid, even at temperatures of -60°C or lower. nih.govscbt.com

Catalyzed Oxidation: The oxidation of toluidine derivatives can be catalyzed by metal ions. In a kinetic study on the manganese(II)-catalyzed periodate (B1199274) oxidation of N,N-diethyl-m-toluidine in an acetone-water medium, the primary reaction product was identified as 4-methyl-1,2-benzoquinone. researchgate.net The reaction was found to be first order with respect to the substrate, the oxidant, and the catalyst. researchgate.net

Electrochemical Oxidation: Electrochemical studies provide further insight into the oxidation pathways. The electrochemical oxidation of m-toluidine in the presence of ammonium thiocyanide at a carbon anode has been shown to yield 3-methyl-4-thiocyano-aniline as the predominant product. ijseas.com

Reactions with Strong Acids

As an acidic salt, this compound is generally stable in acidic solutions. nih.gov However, under specific conditions, particularly at elevated temperatures or with fuming acids, it undergoes characteristic reactions such as hydrolysis and electrophilic aromatic substitution.

Detailed Research Findings:

Hydrolysis to m-Cresol (B1676322): this compound can be converted to m-cresol through high-temperature hydrolysis. One patented method involves heating an aqueous solution of this compound in an autoclave at temperatures between 200-280°C. google.com Under these high-temperature and high-pressure conditions, the amino group is substituted by a hydroxyl group. google.com

Diazotization and Hydrolysis: A common industrial pathway to m-cresol involves the reaction of m-toluidine with a strong acid like sulfuric acid and sodium nitrite (B80452) to form a diazonium salt. google.com This intermediate, a diazonium salt of m-toluidine, is then hydrolyzed in a dilute sulfuric acid solution at temperatures ranging from 106 to 150°C to yield m-cresol. google.com

Sulfonation: In the presence of fuming sulfuric acid at high temperatures (e.g., 180°C), aromatic amines undergo sulfonation. caltech.edu By analogy with o-toluidine, m-toluidine would be expected to react with fuming sulfuric acid to produce m-toluidinesulfonic acid isomers. caltech.edu

Nitration: The nitration of toluidines typically requires the protection of the highly reactive amino group to prevent oxidative degradation and to control the regioselectivity of the reaction. ulisboa.pt When the amino group is protected (e.g., as an acetamide), nitration with a mixture of nitric acid and sulfuric acid proceeds via electrophilic aromatic substitution. For the m-toluidine derivative, nitration yields a mixture of nitro-isomers, primarily 4-methyl-2-nitroaniline (B134579) and 2-methyl-4-nitroaniline. ulisboa.pt

Data on Reaction Pathways

The following table summarizes the key reaction pathways of this compound and its related parent amine with various oxidizing agents and strong acids.

Reactant(s)Reagent(s)ConditionsMajor Product(s)Citation(s)
m-Toluidine / Triethylamine solutionRed Fuming Nitric Acid-60°C or lowerIgnition / Combustion Products nih.govscbt.com
N,N-diethyl-m-toluidinePeriodate, Manganese(II) catalystAcetone-water medium4-methyl-1,2-benzoquinone researchgate.net
m-ToluidineAmmonium thiocyanideElectrochemical oxidation at carbon anode3-methyl-4-thiocyano-aniline ijseas.com
This compoundWater200-280°C, high pressurem-Cresol google.com
m-Toluidine1. Sulfuric Acid, Sodium Nitrite2. Dilute Sulfuric Acid1. Low Temperature2. 106-150°Cm-Cresol google.com
m-ToluidineFuming Sulfuric Acid~180°Cm-Toluidinesulfonic acid isomers caltech.edu
N-acetyl-m-toluidineNitric Acid, Sulfuric AcidAcetic acid solvent4-methyl-2-nitroaniline, 2-methyl-4-nitroaniline ulisboa.pt

Toxicological Research and Carcinogenesis Mechanisms of M Toluidine Hydrochloride

In Vitro Genotoxicity and Cytotoxicity Assessments

M-Toluidine (B57737) hydrochloride has been the subject of various in vitro studies to assess its potential to cause genetic damage and cellular toxicity. While comprehensive data specifically for the hydrochloride salt is interwoven with studies on the parent compound, m-toluidine, the findings provide critical insights into its toxicological profile.

Genotoxicity assays are designed to detect direct or indirect damage to DNA. For toluidine isomers, including m-toluidine, a range of in vitro tests have been conducted. While some studies on related toluidine compounds, such as p-toluidine (B81030), have shown largely positive results in several in vitro genotoxicity assays, the specific outcomes for m-toluidine hydrochloride can vary depending on the test system and metabolic activation conditions. industrialchemicals.gov.au For instance, some related compounds like 4-chloro-o-toluidine have demonstrated the ability to cause DNA damage in hamster lung fibroblasts. ca.gov

Cytotoxicity assessments, which measure the ability of a chemical to cause cell death, have also been performed. For example, in studies with the related compound 5-chloro-o-toluidine, toxicity was observed in mouse lymphoma cells at certain concentrations. ca.gov It is important to note that the inclusion of a metabolic activation system, such as a liver S9 fraction, in these in vitro tests is crucial, as it can mimic the metabolic processes that occur in the body and may be necessary to convert the compound into a more genotoxic or cytotoxic form. oup.com The lack of this system can sometimes lead to negative results in tests that would otherwise be positive. oup.com

In Vivo Carcinogenicity Studies and Tumorigenesis Pathways

Organ-Specific Carcinogenic Effects (e.g., Urinary Bladder, Liver, Spleen, Kidney)

In vivo studies in animal models have provided clear evidence of the carcinogenic potential of toluidine isomers, including those structurally similar to this compound. For instance, oral administration of o-toluidine (B26562) hydrochloride has been shown to increase the incidence of various tumors in rats and mice. inchem.org

In rats, exposure to o-toluidine hydrochloride has been linked to an increased incidence of sarcomas in the spleen and other organs, as well as fibromas of the subcutaneous tissue. inchem.orgnih.gov Male rats have shown an increased incidence of mesotheliomas of the abdominal cavity or scrotum and skin fibromas, while females have exhibited a higher incidence of transitional-cell carcinomas of the urinary bladder and fibroadenomas or adenomas of the mammary gland. inchem.orgnih.gov

In mice, studies with o-toluidine hydrochloride have demonstrated an increase in hepatocellular carcinomas and adenomas, as well as hemangiosarcomas. inchem.orgnih.gov The carcinogenic effects of these compounds are often dose-dependent and can be observed in multiple organs. grafiati.comnih.gov

The following table summarizes the organ-specific carcinogenic effects observed in animal studies with the related compound o-toluidine hydrochloride.

Animal ModelOrgan(s) AffectedTumor Type(s)
Rats (Male) Spleen, Skin, Subcutaneous Tissue, Peritoneum, ScrotumSarcomas, Fibromas, Mesotheliomas
Rats (Female) Urinary Bladder, Mammary Gland, SpleenTransitional Cell Carcinomas, Fibroadenomas, Adenomas, Sarcomas
Mice (Male & Female) Liver, Blood VesselsHepatocellular Carcinomas, Hepatocellular Adenomas, Hemangiosarcomas

Elucidation of Metabolite Contribution to Carcinogenesis

The carcinogenicity of this compound is intrinsically linked to its metabolism. The metabolic activation of toluidines is a critical step in their transformation into carcinogenic agents. In the liver, cytochrome P450 enzymes play a key role in metabolizing these compounds. wikipedia.org

One of the key metabolic pathways is N-hydroxylation, which leads to the formation of N-hydroxy-arylamines. wikipedia.org These metabolites are considered to be proximate carcinogens. They can be further metabolized through conjugation with glucuronic acid or sulfate (B86663) and then transported to the urinary bladder. wikipedia.org In the acidic environment of the urine, the N-hydroxy metabolites can be released from their conjugates. wikipedia.org

Once released, these reactive metabolites can bind to DNA, forming DNA adducts, which are a critical step in the initiation of cancer. wikipedia.org Other metabolic pathways, such as ring oxidation, can also lead to the formation of reactive metabolites like quinone-imines, which can generate reactive oxygen species and cause oxidative damage to cells. wikipedia.org The formation of specific metabolites, such as 4-amino-m-cresol from o-toluidine, has been identified in urine, indicating the metabolic pathways involved. wikipedia.org The balance between metabolic activation and detoxification pathways ultimately determines the carcinogenic potential of the compound.

Investigations into DNA Adduct Formation and DNA Damage Mechanisms

The formation of DNA adducts is a central mechanism in the carcinogenicity of aromatic amines like m-toluidine. DNA adducts are covalent bonds formed between a chemical and DNA. nih.gov If not repaired, these adducts can lead to mutations during DNA replication, which can in turn activate oncogenes or inactivate tumor suppressor genes, leading to cancer. nih.gov

Studies on related aromatic amines have shown that their metabolites can bind to DNA in target tissues, such as the urinary bladder. wikipedia.org For example, N-hydroxy-o-toluidine, a metabolite of o-toluidine, can be bio-activated in the bladder to form a reactive arylnitrenium ion that binds to DNA. wikipedia.org

Research has also demonstrated that metabolites of o-toluidine can induce oxidative DNA damage. nih.gov Studies using labeled DNA fragments have shown that metabolites like 4-amino-3-methylphenol (B1666317) can cause DNA damage, particularly at thymine (B56734) and cytosine residues, in the presence of copper ions. nih.gov This damage is thought to involve the generation of reactive oxygen species, such as hydrogen peroxide. nih.gov The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine, a marker of oxidative DNA damage, has also been observed. nih.gov Furthermore, in vivo studies have shown that o-toluidine can induce DNA strand breaks in the urinary bladder cells of rats and mice. wikipedia.orgresearchgate.net

Mechanisms of Methemoglobinemia Induction

Methemoglobinemia is a condition characterized by the presence of a higher than normal level of methemoglobin in the blood. Methemoglobin is a form of hemoglobin in which the iron in the heme group is in the ferric (Fe³⁺) state, rather than the ferrous (Fe²⁺) state of normal hemoglobin. This change renders the hemoglobin unable to bind and transport oxygen, leading to a functional anemia and tissue hypoxia. pulmonarychronicles.com

The induction of methemoglobinemia is a known toxic effect of exposure to toluidine isomers. epa.gov The mechanism involves the oxidation of the ferrous iron of hemoglobin to the ferric state. This process is often mediated by reactive metabolites of the parent compound. For toluidines, metabolites such as N-hydroxy-arylamines and nitroso compounds are potent oxidizing agents that can directly interact with hemoglobin. wikipedia.org For example, o-nitrosotoluene, a metabolite of o-toluidine, is known to convert hemoglobin to methemoglobin. wikipedia.org

The body has enzymatic systems, primarily NADH-cytochrome b5 reductase, to reduce methemoglobin back to hemoglobin. pulmonarychronicles.com However, when exposure to an oxidizing agent like a toluidine metabolite is high, these reductive systems can be overwhelmed, leading to an accumulation of methemoglobin. longdom.org

Comparative Toxicological Analysis with Toluidine Isomers

Comparative studies of the toluidine isomers (ortho, meta, and para) have revealed differences in their potency to induce methemoglobinemia. Research indicates that m-toluidine is more potent in forming methemoglobin than the p-isomer. oecd.org Studies in rats have shown a clear dose-response relationship for methemoglobin formation with both o- and m-toluidine. grafiati.comnih.gov

In one study, all three isomers produced a significant increase in methemoglobin levels in rats. grafiati.comnih.gov A distinct dose-response relationship was particularly evident for o- and m-toluidine. grafiati.comnih.gov Furthermore, the diet of the animals was found to influence the extent of methemoglobin formation, with a high-fat diet stimulating its formation in rats treated with o- and m-toluidine. grafiati.comnih.gov

The following table provides a comparative overview of the methemoglobin-inducing potential of the toluidine isomers based on available research.

Toluidine IsomerRelative Potency in Methemoglobin Formation
o-Toluidine High
m-Toluidine Higher than p-isomer
p-Toluidine Less potent than m-isomer

These differences in potency are likely due to variations in their metabolic pathways and the reactivity of their respective metabolites.

Hematological and Hepatic Systemic Impacts

Exposure to this compound has been associated with significant systemic impacts on the hematological and hepatic systems, as observed in toxicological research. The primary hematological effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing the blood's ability to transport oxygen. nj.gov This can lead to cyanosis, a bluish discoloration of the skin and lips. nj.govlanxess.com Chronic exposure may result in damage to the blood system, including the development of anemia. epa.govgodeepak.comworksafebc.com

Studies on related isomers, such as o-toluidine hydrochloride, provide further insight into the spectrum of hematological effects. These include reticulocytosis, increased hematopoiesis, and congestion in the spleen. epa.govnih.gov Spleen effects in rats administered o-toluidine hydrochloride were notably prominent, with markedly increased spleen weights and capsular fibrosis. nih.gov

The liver is another primary target organ. In a chronic toxicity study, rats administered this compound exhibited histological changes in the liver, including hemosiderosis (iron deposition) in Kupffer cells and extramedullary hematopoiesis. epa.gov Similarly, studies with o-toluidine hydrochloride showed hemosiderin accumulation in Kupffer cells. nih.gov Other research on related aromatic amines has demonstrated effects like hepatocellular hypertrophy. jst.go.jp These findings suggest that the liver is actively involved in the metabolic processing and detoxification of these compounds, which can lead to observable toxic effects.

Table 1: Summary of Hematological and Hepatic Effects in Animal Studies

System Affected Finding Chemical Studied Species
Hematological Decreased red cell counts, hemoglobin, packed cell volume. epa.gov This compound Rat
Increased mean corpuscular volume, mean corpuscular hemoglobin. epa.gov This compound Rat
Methemoglobinemia. nj.gov m-Toluidine General
Spleen congestion, increased spleen weight, capsular fibrosis. nih.gov o-Toluidine Hydrochloride Rat
Hepatic Hemosiderosis of Kupffer cells. epa.gov This compound Rat
Extramedullary hematopoiesis. epa.gov This compound Rat
Minimal hemosiderin accumulation in Kupffer cells. nih.gov o-Toluidine Hydrochloride Rat
Hepatocellular hypertrophy. jst.go.jp o-Toluidine Rat

Immunological Sensitization and Allergic Reaction Potentials

The potential for m-toluidine to act as a chemical sensitizer (B1316253) is a key aspect of its toxicological profile. lanxess.com Sensitization is an immunological process where an initial exposure to a substance primes the immune system to launch an exaggerated response upon subsequent encounters. wikipedia.org For chemicals, this often manifests as allergic contact dermatitis. nih.gov

Direct evidence suggests that sensitization may occur with m-toluidine, and it is recommended that individuals with a history of skin sensitization problems avoid working with the product. lanxess.com Contact with m-toluidine can cause skin irritation, which may be a precursor or co-occurring symptom with allergic sensitization. nj.govlanxess.com

While specific studies detailing the immunological mechanisms of m-toluidine sensitization are not widely available, the process for chemical haptens is well-understood. Small molecules like toluidine are typically not immunogenic on their own. However, they can act as haptens, covalently binding to larger carrier proteins in the skin. This hapten-protein conjugate is then recognized as a foreign antigen by the immune system's antigen-presenting cells, initiating a T-cell mediated immune response that leads to sensitization. wikipedia.org Subsequent exposure triggers a hypersensitivity reaction characterized by inflammation and dermatitis. nih.gov The development of specific IgE antibodies can also result from exposure to chemical allergens, leading to a range of allergic symptoms. aaaai.orgbiomedpharmajournal.org

Methodologies for Occupational Exposure Assessment and Health Risk Analysis

Assessing and managing the risks associated with this compound in occupational settings requires robust methodologies for exposure assessment and health risk analysis.

Occupational Exposure Assessment involves quantifying worker exposure through environmental and biological monitoring.

Air Sampling: Workplace air concentrations of m-toluidine can be measured to ensure they remain below established exposure limits, such as the ACGIH Threshold Limit Value (TLV). nj.govworksafebc.com The U.S. Occupational Safety and Health Administration (OSHA) has a validated method for sampling and analysis. osha.gov This method specifies the use of glass fiber filters coated with sulfuric acid for sample collection, followed by analysis using gas chromatography with an electron-capture detector (GC-ECD). osha.gov

Table 2: OSHA Monitoring Method for m-Toluidine

Parameter Specification
Sampler/Sampling Media 2 Glass Fiber Filters (37 mm) coated with sulfuric acid, in a 3-piece cassette. osha.gov
Sampling Time (TWA) 100 minutes. osha.gov
Sampling Volume (TWA) 100 Liters. osha.gov
Sampling Flow Rate (TWA) 1 L/min. osha.gov
Analytical Method Gas Chromatography - Electron Capture Detector (GC-ECD). osha.gov
Method Reference OSHA 73. osha.gov

Biological Monitoring: This approach assesses the total absorbed dose from all routes of exposure, including dermal contact. For related aromatic amines like o-toluidine, methods include the analysis of urine for the parent compound and its metabolites (e.g., N-acetylated metabolites) and the detection of hemoglobin adducts in the blood. who.intnih.gov These techniques, often employing high-performance liquid chromatography (HPLC) or gas chromatography (GC), provide a more integrated measure of an individual's exposure. who.intnih.gov

Health Risk Analysis uses the data from exposure assessments to characterize the potential for adverse health effects. For carcinogenic chemicals like the toluidine isomers, this often involves a quantitative cancer risk assessment. mdpi.com This process includes:

Hazard Identification: Reviewing toxicological and epidemiological data to determine if the agent can cause adverse effects.

Dose-Response Assessment: Using animal study data to model the relationship between the dose and the incidence of health effects, such as tumor formation. mdpi.com

Exposure Assessment: Quantifying the extent of human exposure, as described above.

Risk Characterization: Integrating the preceding steps to estimate the incidence of a health effect under the specific conditions of human exposure. mdpi.com This may involve using physiologically based pharmacokinetic (PBPK) models to extrapolate from animal data to human-equivalent doses and to relate external exposure levels to internal biomarker concentrations. mdpi.com

Environmental Fate and Remediation Research of M Toluidine Hydrochloride

Environmental Persistence and Biodegradation Potential in Natural Systems

The environmental persistence of m-toluidine (B57737) hydrochloride is significantly influenced by local environmental conditions, particularly the presence of adapted microbial communities. While the compound is not considered readily biodegradable, it can be broken down under specific circumstances. lanxess.com Studies have shown varied results regarding its biodegradation. For instance, in one test using an inoculum from river water, m-toluidine demonstrated only 0.4% of its theoretical biochemical oxygen demand (BOD) over a five-day period. nih.gov Conversely, other assessments suggest that m-toluidine can be readily biodegradable, although results can be mixed. epa.gov

The compound's fate is also tied to its interaction with soil and sediment. Aromatic amines like m-toluidine are known to undergo oxidation catalyzed by soil and clay, which can contribute to their transformation in terrestrial environments. nih.gov It may persist in water but has a tendency to adsorb to suspended soils and sediments. lanxess.com However, in an anaerobic aquifer slurry, m-toluidine showed no signs of biodegradation over an eight-month incubation period, indicating its high persistence in oxygen-depleted environments. nih.gov Acclimation of microbial populations appears to be a key factor, and it is expected that the compound will biodegrade more effectively after an initial adaptation period. epa.gov Chemical pollution, in general, is a major factor threatening to destabilize Earth's systems, and understanding the persistence of compounds like m-toluidine is crucial for environmental regulation. oup.com

Biodegradation Study Type Conditions Result Reference
Aerobic BiodegradationInoculum from Songhua River, China; 5 days0.4% of theoretical BOD nih.gov
Anaerobic BiodegradationAnaerobic aquifer slurry; 8-month incubationNo biodegradation observed nih.gov
Ready Biodegradability AssessmentVarious standard testsMixed results; not readily biodegradable but expected to degrade after acclimation lanxess.comepa.gov

Atmospheric Degradation Mechanisms Under Environmental Conditions

Once released into the atmosphere, m-toluidine degrades rapidly, primarily through reactions with photochemically-produced hydroxyl (•OH) radicals. lanxess.comnih.gov The rate constant for this vapor-phase reaction has been estimated to be 2.0 x 10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov This rapid reaction rate corresponds to an atmospheric half-life of approximately 1.9 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov

In addition to oxidation by hydroxyl radicals, m-toluidine is susceptible to direct photolysis by sunlight due to its UV absorption band at 286 nm. nih.gov The presence of light and oxygen leads to the formation of colored degradation products. The rate of this reaction is first-order with respect to oxygen and is proportional to the intensity of the light irradiation. nih.gov Experimental studies using artificial light sources measured photochemical half-lives of about 5.1 hours under a germicidal UV lamp and 68 hours under a lamp operating at 300-400 nm. nih.gov These findings collectively indicate that m-toluidine is not persistent in the atmosphere. epa.gov

Degradation Pathway Key Reactant/Condition Estimated Rate/Half-Life Reference
Vapor-Phase OxidationHydroxyl (•OH) RadicalsRate Constant: 2.0 x 10⁻¹⁰ cm³/molecule-sec; Half-Life: ~1.9 hours nih.gov
Direct PhotolysisSunlight (UV absorption at 286 nm)Half-Life (Germicidal UV): ~5.1 hours; Half-Life (300-400 nm lamp): ~68 hours nih.gov

Aquatic Ecotoxicology and Bioconcentration/Bioaccumulation Potential

M-toluidine hydrochloride exhibits high toxicity to aquatic organisms, including fish, invertebrates, and aquatic plants. lanxess.com However, its potential to bioaccumulate in these organisms is considered low. lanxess.comnih.gov The bioconcentration factor (BCF), a key metric for assessing bioaccumulation, has been estimated for m-toluidine, and the value suggests a low potential for concentration in aquatic life. nih.gov This is consistent with data for the broader category of aromatic amines, which generally have low log octanol-water partition coefficients (log Kow) and are not expected to bioconcentrate or bioaccumulate significantly in aquatic food webs. canada.ca

While direct experimental data on the BCF of m-toluidine is limited, data from related isomers like p-toluidine (B81030), which has a calculated BCF of 2.35, supports the assessment of low bioaccumulation potential. oecd.org Despite its high aquatic toxicity, the compound is not expected to persist in the tissues of aquatic organisms. lanxess.com

Endpoint Finding Implication Reference
Aquatic ToxicityHigh toxicity to fish, invertebrates, and aquatic plants.Poses a significant acute risk to aquatic ecosystems upon release. lanxess.com
Bioconcentration Factor (BCF)Low estimated BCF value.The potential for bioconcentration in aquatic organisms is low. nih.gov
Bioaccumulation PotentialNot expected to accumulate in tissues.Low risk of biomagnification through the food chain. lanxess.comcanada.ca

Adsorption and Sequestration Methodologies for Environmental Mitigation

Research has demonstrated the effectiveness of various low-cost, natural materials as adsorbents for removing m-toluidine from aqueous solutions. These bio-adsorption methods offer an environmentally friendly approach to remediation. dergipark.org.tr

One notable study investigated the use of different types of eggshells as a bio-adsorbent for m-toluidine. dergipark.org.tr The study confirmed the adsorption of the compound onto the eggshell surface, highlighting a practical use for this common waste material. dergipark.org.trresearchgate.net Another effective natural adsorbent is montmorillonite (B579905), a type of clay, which has been shown to adsorb m-toluidine from water. osti.gov

Furthermore, biochars derived from the pyrolysis of biomass, such as fir sawdust, have been identified as good sorbents for m-toluidine. bohrium.com The carbon-based fraction of biochar plays a dominant role in the sorption process. bohrium.com The use of such natural and waste-derived materials is a growing field in wastewater treatment due to their efficiency, availability, and low cost. researchgate.netmdpi.com

Natural Adsorbent Source Material Key Finding Reference
EggshellChicken Egg WasteSuccessfully adsorbs m-toluidine from aqueous solutions. dergipark.org.trresearchgate.net
MontmorilloniteNatural Clay MineralEffective in the sequestration of m-toluidine. osti.gov
BiocharPyrolyzed Fir SawdustDemonstrates significant sorption capacity for m-toluidine. bohrium.com

To understand the mechanisms of m-toluidine adsorption onto natural materials, researchers have employed advanced spectroscopic and computational techniques. These methods provide detailed insights into the molecular interactions between the adsorbent and the adsorbate.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy have been used to study the adsorption of m-toluidine on eggshells. dergipark.org.trresearchgate.net After adsorption, shifts in the characteristic vibrational bands of the N-H and C-H groups of m-toluidine were observed, confirming the interaction with the eggshell surface. dergipark.org.tr For example, the N-H asymmetric and symmetric vibration bands, theoretically calculated at 3536 and 3443 cm⁻¹, were observed experimentally at 3450 and 3349 cm⁻¹ in the FTIR spectrum. After adsorption on one type of eggshell sample, these bands shifted to a range of 3423-3347 cm⁻¹. dergipark.org.tr Similarly, FT-IR analysis was used to investigate the adsorption mechanism of m-toluidine on montmorillonite clay. osti.gov

Computational chemistry, specifically Density Functional Theory (DFT), has been used to complement experimental findings. dergipark.org.trresearchgate.net Theoretical calculations using software like GAUSSIAN 09W help to determine the molecular geometry, frontier molecular orbitals, and molecular electrostatic potential of m-toluidine, elucidating the nature of the adsorption process. dergipark.org.tr These computational tools are crucial for predicting the adsorption behavior of pollutants on various surfaces. researchgate.net

Analytical Technique Adsorbent Studied Key Insight Provided Reference
FT-IR & FT-Raman SpectroscopyEggshellsConfirmed adsorption by detecting shifts in N-H and C-H vibrational bands of m-toluidine. dergipark.org.trresearchgate.net
FT-IR SpectroscopyMontmorillonite ClayUsed to study the mechanism of aniline (B41778) and toluidine adsorption. osti.gov
Density Functional Theory (DFT)EggshellsProvided theoretical analysis of molecular structure and electrostatic potential to explain adsorption properties. dergipark.org.trdergipark.org.trresearchgate.net

Regulatory Frameworks and Methodologies for Environmental Impact Assessment

M-toluidine and its hydrochloride salt are subject to various regulatory frameworks globally, aimed at assessing and managing their environmental and health risks. In the European Union, m-toluidine is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. europa.eu It is registered for manufacturing in or import to the European Economic Area at a volume of ≥ 1 to < 10 tonnes per year. europa.eu The substance is also classified under the CLP (Classification, Labelling and Packaging) Regulation, which communicates its hazards to workers and consumers. europa.eu

Regulatory agencies often use a "read-across" approach for related substances. For example, assessments for p-toluidine hydrochloride by authorities in Canada and Australia have been used to inform the risk profile of the broader toluidine group. canada.caindustrialchemicals.gov.au This methodology is part of integrated testing strategies that combine experimental data with computational tools to assess chemical hazards. europa.eu

The environmental impact assessment for chemicals like m-toluidine involves evaluating their persistence, bioaccumulation potential, and toxicity (PBT). Persistence is judged based on biodegradation data from screening and simulation tests. umweltbundesamt.de For pesticides containing related structures, such as 3-chloro-p-toluidine hydrochloride (Starlicide), the U.S. Environmental Protection Agency (EPA) conducts Reregistration Eligibility Decisions (REDs) that assess environmental risks and mandate risk mitigation measures, such as restricted use and application limits near water bodies. epa.gov

Regulatory Body/Framework Jurisdiction Relevant Action/Methodology Reference
ECHA (REACH, CLP)European UnionRegistration required; Harmonized classification and labeling. europa.eu
Environment CanadaCanadaScreening assessment using analogue data (read-across from p-toluidine). canada.ca
NICNAS (IMAP)AustraliaTier II human health assessment for p-toluidine and its salts. industrialchemicals.gov.au
U.S. EPAUnited StatesReregistration Eligibility Decision (RED) for related pesticides, including risk mitigation. epa.gov

Advanced Analytical and Computational Methodologies Applied to M Toluidine Hydrochloride

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of m-toluidine (B57737) hydrochloride, leveraging the interaction of electromagnetic radiation with the molecule to probe its vibrational and electronic properties, as well as the environment of its atomic nuclei.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and fingerprinting the molecular structure of m-toluidine hydrochloride. The protonation of the amino group to form the hydrochloride salt (-NH3+) introduces characteristic vibrations that are distinct from the free base, m-toluidine.

In the IR spectrum of this compound, the N-H stretching vibrations of the ammonium (B1175870) group typically appear as a broad band in the 2800-3200 cm⁻¹ region. This is at a lower frequency compared to the sharper N-H stretches of the primary amine in free m-toluidine (typically 3350–3450 cm⁻¹). Other key absorptions include C-H stretching from the methyl group and the aromatic ring, C=C stretching vibrations within the aromatic ring (around 1500-1600 cm⁻¹), and C-N stretching. nist.gov The out-of-plane (OOP) C-H bending vibrations are also characteristic of the substitution pattern on the benzene (B151609) ring.

Raman spectroscopy provides complementary information. While the N-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the symmetric vibrations of the molecule are typically strong and well-defined, aiding in a comprehensive structural confirmation. nih.gov

Table 1: Key Vibrational Spectroscopy Data for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) (IR) Description
N-H Stretch 2800 - 3200 (broad) Stretching of the ammonium (-NH3+) group.
Aromatic C-H Stretch 3000 - 3100 Stretching of C-H bonds on the benzene ring.
Aliphatic C-H Stretch 2920 - 2980 Stretching of C-H bonds in the methyl (-CH3) group.
C=C Ring Stretch 1500 - 1600 Benzene ring skeletal vibrations.
C-N Stretch 1200 - 1300 Stretching of the carbon-nitrogen bond.
C-H Out-of-Plane Bend 700 - 900 Bending vibrations characteristic of meta-substitution.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, these transitions are typically π-π* and n-π* transitions associated with the benzene ring and the nitrogen atom's non-bonding electrons. The UV spectrum of the free base, m-toluidine, shows a maximum absorption between 286 and 294 nm when measured in cyclohexane. nih.gov Protonation of the amino group to form the hydrochloride salt affects the electronic structure, which can lead to shifts in the absorption maxima (λmax).

While detailed UV-Vis data for the simple hydrochloride salt is limited, extensive research has been conducted on its polymeric form, poly(m-toluidine). In its oxidized state, poly(m-toluidine) exhibits distinct absorption bands. A peak around 295-300 nm is attributed to the π-π* transition within the aromatic rings. tandfonline.com Additional absorption bands at higher wavelengths (e.g., ~420 nm and >600 nm) are associated with polaron and bipolaron states, which are characteristic of conductive polymers and relate to charge transfer transitions within the conjugated polymer chain. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms.

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum typically shows a singlet for the methyl group protons, distinct signals for the non-equivalent protons on the aromatic ring, and a signal for the ammonium (-NH3+) protons. The chemical shifts and splitting patterns of the aromatic protons are characteristic of a 1,3-disubstituted benzene ring.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts indicate whether a carbon is part of the methyl group, part of the aromatic ring, or bonded to the nitrogen atom. nih.govchemicalbook.com

Table 2: Typical NMR Spectroscopic Data for this compound

Nucleus Signal Approximate Chemical Shift (δ, ppm) Notes
¹H Methyl (-CH3) ~2.3 Singlet
¹H Aromatic (Ar-H) ~7.0 - 7.5 Complex multiplet pattern
¹H Ammonium (-NH3+) Variable Broad singlet, position is concentration and solvent dependent
¹³C Methyl (-CH3) ~20
¹³C Aromatic (Ar-C) ~120 - 140 Multiple signals for the 6 aromatic carbons

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities, including its isomers (o- and p-toluidine), and for quantifying its concentration, even at trace levels.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Purity levels are often reported as greater than 98.0% based on HPLC analysis. The separation of the highly similar toluidine isomers can be achieved using specialized columns and mobile phases.

One effective approach utilizes mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. For instance, a core-shell mixed-mode column can separate toluidine isomers by leveraging both their hydrophobicity and their basicity (pKa ≈ 4.7). The retention is controlled by adjusting the mobile phase composition, including the organic modifier (e.g., acetonitrile), buffer concentration, and pH. This method is robust, reproducible, and avoids the need for ion-pairing reagents.

Table 3: Example HPLC Method Parameters for Toluidine Isomer Separation

Parameter Condition
Column Core-shell mixed-mode (Reversed-Phase/Cation-Exchange)
Mobile Phase Acetonitrile (ACN) and an aqueous buffer (e.g., ammonium formate)
Detection UV at a wavelength corresponding to an absorption maximum (e.g., 254 nm or 280 nm)
Separation Principle Retention controlled by ACN concentration, buffer pH, and buffer concentration

For highly sensitive and specific detection, particularly at trace levels in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

In LC-MS/MS analysis of primary aromatic amines like m-toluidine, separation is often achieved on a biphenyl (B1667301) or C18 column. The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode, as the amino group is readily protonated. For ultimate specificity, tandem mass spectrometry (MS/MS) is used in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific parent ion (precursor ion) for m-toluidine is selected and fragmented, and a resulting characteristic product ion is monitored. This two-stage mass filtering significantly reduces background noise and allows for reliable quantification at ng/mL levels or lower.

Table 4: Example LC-MS/MS Parameters for m-Toluidine Detection

Parameter Condition
Separation LC with a biphenyl or C18 column
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 108.1 (corresponding to [M+H]⁺ of m-toluidine)
Product Ion (Q3) m/z 91.1 (or other characteristic fragment)

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). ijsrtjournal.commeasurlabs.com This is achieved through the use of columns with smaller particle sizes (typically less than 2 µm) and instrumentation capable of handling higher backpressures. researchgate.net These features lead to sharper and narrower peaks, enabling the separation of closely related compounds and the detection of trace-level impurities. ijsrtjournal.com

In the context of this compound, UPLC is an invaluable tool for purity assessment and the quantification of related aromatic amines. The enhanced resolution is particularly crucial for separating isomeric toluidines (o-, m-, and p-toluidine), which often coexist as impurities. A developed UPLC method for primary aromatic amines (PAAs) demonstrated the capability to separate a mixture of six such compounds, including the related o-toluidine (B26562), within a 13-minute gradient separation. chromatographyonline.com The use of a high-sensitivity flow cell and large volume injection allows for the detection of these amines at very low concentrations. chromatographyonline.com

Furthermore, coupling UPLC with mass spectrometry (UPLC-MS) provides an even more powerful analytical platform. measurlabs.com This combination allows for not only the separation of compounds but also their definitive identification based on their mass-to-charge ratio. lcms.cz For instance, a UPLC-MS/MS method was developed for the analysis of 23 primary aromatic amines, achieving separation in less than 6.5 minutes. nih.gov Such methods are critical for ensuring the quality and safety of materials where this compound might be used as a starting material or intermediate. The development of rapid screening methods using techniques like UPLC-MS/MS highlights the efficiency of modern analytical approaches in detecting and quantifying primary aromatic amines. nih.gov

ParameterValue/ConditionReference
Column Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 × 100 mm, 1.8 µm chromatographyonline.com
Mobile Phase Gradient of Methanol and Water chromatographyonline.com
Detection Diode Array Detector with 60-mm Max-Light high sensitivity flow cell chromatographyonline.com
Analysis Time ~14 minutes (including enrichment) chromatographyonline.com
Application Detection and quantification of primary aromatic amines chromatographyonline.comunizar.es

Morphological and Structural Analysis

The physical properties and performance of this compound, particularly in solid-state applications like polymer composites, are intrinsically linked to its crystalline structure and surface morphology. Techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are indispensable for elucidating these characteristics.

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. sci-hub.se It provides information on the arrangement of atoms within a crystal lattice, allowing for phase identification and the determination of lattice parameters. sci-hub.se For m-toluidine, powder XRD has been used to solve its crystal structure, revealing a monoclinic unit cell with the space group P21/c. researchgate.net

In the context of nanocomposites, XRD is crucial for verifying the incorporation of m-toluidine-based polymers into other materials and assessing the resulting structure. For example, in poly(m-toluidine) (PMT)-silver halide nanocomposites, XRD patterns confirmed the crystalline nature of the composite. tandfonline.comtandfonline.com The presence of sharp peaks in the XRD spectra of silver-dispersed poly(m-toluidine-co-2-bromoaniline) copolymers confirmed the presence of silver nanoparticles within the polymer matrix. scispace.com Similarly, in PMT/montmorillonite (B579905) (MMT) composites, XRD results indicated the intercalation of the PMT copolymer between the clay layers, demonstrating successful composite formation. scientific.netresearchgate.netscientific.net Studies on poly(o-toluidine) hydrochloride, a related compound, have shown that the crystalline part adopts a structure similar to that of emeraldine (B8112657) hydrochloride, with some distortions due to the methyl group. dtic.milresearchgate.net

MaterialKey XRD FindingReference
m-ToluidineMonoclinic unit cell, space group P21/c researchgate.net
Ag-PMT NanocompositeCrystalline nature confirmed tandfonline.comtandfonline.com
Ag/poly(m-toluidine-co-2-bromoaniline)Sharp peaks confirm presence of silver nanoparticles scispace.com
PMT/MMT CompositeIntercalation of PMT between clay layers scientific.netresearchgate.netscientific.net
Poly(o-toluidine) HydrochlorideES-I-like structure with increased interchain spacing dtic.milresearchgate.net

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. iitg.ac.inazooptics.com It works by scanning a focused beam of electrons over a sample's surface and detecting the secondary electrons emitted, which provides an image of the surface features. iitg.ac.in

SEM analysis of poly(m-toluidine) (PMT) has revealed various morphologies depending on the preparation method and any incorporated materials. For instance, PMT salts have been observed as highly agglomerated globular particles with a sponge-like appearance. tandfonline.com In Ag-PMT nanocomposites, SEM images showed that silver nanoparticles were well-dispersed and embedded within the PMT matrix, with a spherical granular-layered morphology and nanowire-like structures. tandfonline.comtandfonline.com The morphology of PMT can also be influenced by the presence of other polymers or materials. In PMT/MMT composites, SEM was used to characterize the surface morphology, which is crucial for understanding the composite's properties. scientific.netresearchgate.netscientific.net Furthermore, studies comparing poly(o-toluidine) and poly(m-toluidine) have shown that the position of the methyl group significantly affects the polymer's structure, with PMT showing irregularly shaped, highly disordered agglomerates. mdpi.com

MaterialObserved MorphologyReference
Poly(m-toluidine) SaltHighly agglomerated globular particles, sponge-like appearance tandfonline.com
Ag-PMT NanocompositeSpherical granular-layered morphology with nanowire-like structures tandfonline.comtandfonline.com
Poly(m-toluidine)Irregularly shaped, highly disordered agglomerates mdpi.com
Poly(o-toluidine)Smaller, irregular tight agglomerates mdpi.com

Thermal Analysis Techniques for Stability and Transitions

The thermal stability and phase transitions of this compound are critical parameters for its storage, handling, and application in various processes. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two key techniques used to evaluate these properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. sid.ir This technique is essential for determining the thermal stability of a compound, identifying decomposition temperatures, and quantifying mass loss due to degradation or the release of volatile components. eag.com

For polymers derived from m-toluidine, TGA has been instrumental in assessing their thermal stability. In studies of poly(m-toluidine) (PMT), TGA curves revealed a gradual weight loss at lower temperatures, often attributed to the loss of dopants like HCl, followed by significant degradation at higher temperatures. researchgate.net The incorporation of nanoparticles into the PMT matrix has been shown to enhance its thermal stability. For example, Ag-PMT nanocomposites exhibited improved thermal stability compared to pure PMT. tandfonline.comtandfonline.com Similarly, the thermal stability of PMT/montmorillonite composites was found to be higher with increased montmorillonite content, likely due to interfacial interactions between the polymer and the clay. scientific.netscientific.net

MaterialKey TGA FindingReference
Poly(m-toluidine) (HCl doped)Gradual weight loss (100-200°C) due to deprotonation of HCl, significant degradation (400-600°C) researchgate.net
Ag-PMT NanocompositeEnhanced thermal stability compared to pure PMT tandfonline.comtandfonline.com
PMT/MMT CompositeHigher thermal stability with increased MMT content scientific.netscientific.net

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. atslab.comtudelft.nl It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. atslab.com

In the context of this compound and its derivatives, DSC is used to characterize their thermal behavior and phase transitions. For example, DSC has been employed to study the thermal properties of pyrrole (B145914) and m-toluidine copolymer/montmorillonite composites. scientific.net The technique can provide information on the melting point and other thermal events, which are crucial for understanding the material's processing and end-use performance. In studies of copolymers of aniline (B41778) and toluidine, DSC, along with other techniques, helps to characterize the influence of the toluidine content on the properties of the resulting polymer. researchgate.net The miscibility and crystallinity of polymer blends containing poly(m-toluidine) can also be investigated using DSC. researchgate.net

MaterialApplication of DSCReference
Pyrrole and m-toluidine copolymer/montmorillonite compositesCharacterization of thermal properties scientific.net
Copolymers of aniline and m-toluidineCharacterization of the influence of toluidine content on thermal properties researchgate.net
Poly(m-toluidine)-PVC blendsInvestigation of crystallinity researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical studies, particularly cyclic voltammetry, are pivotal in understanding the redox behavior of m-Toluidine and its derivatives. While direct studies on this compound are limited in the provided search results, the electrochemical behavior of poly(m-toluidine) (PMT) offers valuable insights. The polymerization of m-toluidine is an electrochemical process that can be monitored using cyclic voltammetry.

In the synthesis of conductive polymers, the electrochemical properties are paramount. For instance, in the creation of poly(m-toluidine) hollow microspheres, the process results in a conductive state of PMT, which is confirmed by electrochemical analysis. researchgate.net The electrochemical behavior of copolymers involving m-toluidine, such as poly(o/m-toluidine-co-o/m-nitroaniline), has also been investigated to understand their electrical properties. researchgate.net These studies often involve dissolving the monomer in an acidic medium, like HCl, before initiating polymerization, highlighting the role of the hydrochloride salt in these processes. tandfonline.com

Electrochemical investigations of related compounds in HCl solutions further underscore the importance of this analytical technique. For example, the corrosion inhibition properties of certain organic molecules on steel in HCl solution are studied using potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). researchgate.net These techniques provide data on corrosion potential, current density, and impedance, which are crucial for evaluating the inhibitor's effectiveness. researchgate.net

Electrical Conductivity Measurements (e.g., Four-Probe Method)

The electrical conductivity of materials derived from m-toluidine is a key characteristic, especially in the context of conductive polymers. The four-probe method is a standard and reliable technique for measuring the resistivity and conductivity of such materials, as it effectively eliminates errors arising from contact resistance. scribd.com

Research on poly(m-toluidine) (PMT) and its nanocomposites frequently employs the four-probe method to determine their electrical properties. For example, the room temperature electrical conductivity of PMT and its silver nanocomposites (Ag-PMT) were measured using this technique. tandfonline.comtandfonline.com The results indicated that the incorporation of silver nanoparticles into the PMT matrix enhanced the electrical conductivity. tandfonline.comtandfonline.com Similarly, the conductivity of conductive poly(m-toluidine) hollow microspheres was confirmed using the four-probe method. researchgate.net

The electrical conductivity of copolymers of m-toluidine with other monomers, such as p-methoxyaniline, has also been assessed. These studies reveal that the conductivity of such copolymers is in the semi-conducting range. researchgate.net The temperature dependence of electrical conductivity in these materials is also a subject of investigation, providing insights into the charge transport mechanisms. researchgate.net

Table 1: Electrical Conductivity of m-Toluidine Based Polymers

MaterialMeasurement MethodConductivity (S/cm)Reference
Poly(m-toluidine) (PMT)Four-Probe MethodData not specified in search results tandfonline.comtandfonline.com
Ag-PMT NanocompositesFour-Probe MethodEnhanced compared to PMT tandfonline.comtandfonline.com
Poly(m-toluidine) Hollow MicrospheresFour-Probe MethodConfirmed conductive state researchgate.net
Poly[(o-toluidine)co(p-methoxyaniline)]Not specifiedSemi-conducting range researchgate.net

Quantum Chemical and Computational Modeling Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a theoretical framework to understand the molecular properties of this compound at the atomic level. These computational methods are invaluable for elucidating electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. arxiv.org For m-toluidine, DFT calculations have been employed to determine various molecular properties. dergipark.org.tr These calculations are often performed to complement experimental findings and provide deeper insights that may be difficult to obtain through experiments alone. imist.ma

DFT studies on m-toluidine and its derivatives typically involve calculating parameters such as molecular geometry, vibrational frequencies, and electronic properties. dergipark.org.trresearchgate.net For instance, the synthesis and characterization of novel compounds derived from m-toluidine are often supported by DFT calculations to confirm their structures and electronic properties. dntb.gov.ua The application of DFT extends to understanding the interaction of m-toluidine with other substances, such as its adsorption on various materials. dergipark.org.tr

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable conformation of a molecule. mdpi.com This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. arxiv.org For m-toluidine, DFT methods are used to calculate its optimized molecular structure. dergipark.org.trresearchgate.net

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For example, in a study of m-toluidine, the bond length between the C2 atom of the benzene ring and the methyl group was found to be the longest bond in the molecule, calculated at 1.491 Å. researchgate.net The bond lengths of the N-H bonds in the amine group were the shortest. researchgate.net These optimized structural parameters are essential for understanding the molecule's physical and chemical properties.

Table 2: Selected Optimized Geometrical Parameters of m-Toluidine (Calculated)

ParameterValueReference
C2-C(methyl) Bond Length1.491 Å researchgate.net
N1-H16/H17 Bond LengthShortest in the molecule researchgate.net
C3-H9 Bond Length1.088 Å researchgate.net
C5-H10 Bond Length1.087 Å researchgate.net
C6-H11 Bond Length1.087 Å researchgate.net
C7-H12 Bond Length1.086 Å researchgate.net
C3-C2-C5 Bond Angle120.00° researchgate.net

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. sci-hub.se The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability. sci-hub.se

For m-toluidine, DFT calculations have been used to determine the energies of its HOMO and LUMO. These calculations help in understanding the charge transfer that can occur within the molecule. researchgate.net FMO analysis is a common practice in the computational study of organic molecules to predict their reactivity and kinetic stability. semanticscholar.org

Table 3: Frontier Molecular Orbital Energies of m-Toluidine (Calculated)

ParameterValue (eV)Reference
EHOMO-5.670
ELUMO-0.280
Energy Gap (ΔE)5.390

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule, where different colors indicate different potential values. walisongo.ac.idyoutube.com

MEP analysis has been applied to m-toluidine to identify its electron-rich and electron-deficient regions. dergipark.org.tr Generally, regions of negative potential (often colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are indicative of electron-deficient areas and are prone to nucleophilic attack. researchgate.netuni-leipzig.de This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. researchgate.netmdpi.com

Theoretical Vibrational Frequency Calculations

Theoretical vibrational frequency calculations have emerged as a powerful tool in the field of computational chemistry, providing valuable insights into the molecular structure and dynamics of compounds. These calculations, often performed using Density Functional Theory (DFT), enable the prediction of infrared and Raman spectra, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. In the context of substituted aromatic amines, these computational methods are instrumental in understanding the influence of substituent groups on the vibrational modes of the molecule.

For m-toluidine, a molecule closely related to this compound, theoretical vibrational frequencies have been calculated to complement experimental FT-IR and FT-Raman spectroscopy. dergipark.org.tr While specific comprehensive theoretical studies on this compound are not extensively available in the reviewed literature, the methodologies applied to m-toluidine offer a clear indication of the computational approaches that would be employed.

Methodology

A common approach for these calculations involves optimizing the molecular geometry of the compound using DFT methods, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, with a suitable basis set like 6-311++G(d,p). researchgate.net This process determines the equilibrium geometry of the molecule at its lowest energy state. Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. These calculated frequencies often systematically deviate from experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, a scaling factor is typically applied to the computed frequencies to improve their agreement with experimental data. researchgate.net

Research Findings for m-Toluidine

A study on m-toluidine utilized the GAUSSIAN 09W software program to perform DFT calculations. dergipark.org.tr The research focused on the molecular structure, vibrational frequencies, and molecular electrostatic potential of m-toluidine. The calculated vibrational frequencies were then compared with experimental FT-IR and FT-Raman spectra.

Key vibrational modes and their theoretically calculated and experimentally observed frequencies for m-toluidine are summarized below. It is important to note that the protonation of the amino group in this compound would lead to significant shifts in the vibrational frequencies of the N-H group and other associated modes compared to the free base, m-toluidine.

N-H Vibrations: The amino group (–NH₂) vibrations are characteristic and appear in distinct regions of the spectrum. For m-toluidine, the N-H asymmetric and symmetric stretching vibrations were theoretically calculated and compared with experimental values. dergipark.org.tr

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3200-3000 cm⁻¹ region. dergipark.org.tr The study on m-toluidine reported several C-H vibration bands calculated as pure modes. dergipark.org.tr

Interactive Data Table: Calculated vs. Experimental Vibrational Frequencies for m-Toluidine

Below is an interactive table presenting a selection of theoretically calculated and experimentally observed vibrational frequencies for key functional groups in m-toluidine.

Vibrational ModeTheoretical Frequency (cm⁻¹) dergipark.org.trExperimental FT-IR Frequency (cm⁻¹) dergipark.org.trExperimental Raman Frequency (cm⁻¹) dergipark.org.tr
N-H Asymmetric Stretch353634503455
N-H Symmetric Stretch344333493370
C-H Aromatic Stretch306932153036
C-H Aromatic Stretch30553036-
C-H Aromatic Stretch30443013-
C-H Aromatic Stretch3033-3036
C-H Methyl Stretch29912978-
C-H Methyl Stretch2967--
C-H Methyl Stretch291529172919

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Chemical Intermediate in Complex Syntheses

The reactivity of the amino group and the aromatic ring allows m-toluidine (B57737) hydrochloride to be a foundational component in the synthesis of a diverse array of chemical products.

M-Toluidine hydrochloride is a well-established precursor in the manufacturing of a variety of dyes and pigments. tandfonline.com The core structure of m-toluidine is a fundamental component used to create chromophores, the parts of a molecule responsible for its color. It serves as a raw material for numerous colorants. scientific.net The manufacturing process typically involves diazotization of the amino group, which is then coupled with other aromatic compounds to build larger, conjugated systems that absorb light in the visible spectrum. While specific dye classes can vary, the toluidine family, in general, is integral to producing azo dyes, triarylmethane dyes, and sulfur dyes. ontosight.ai

The toluidine scaffold is present in several classes of pharmaceutical agents, and this compound serves as a key intermediate in their synthesis. tandfonline.comscientific.net Research has shown that derivatives of toluidine are pivotal in creating active pharmaceutical ingredients (APIs). For instance, the amide derivatives of toluidines have demonstrated significant local anesthetic effects. rroij.com The structural backbone is also utilized in the synthesis of certain antihistamines and analgesics. ijert.orgjmchemsci.com While the ortho- isomer of toluidine is a known metabolite of the local anesthetic prilocaine, the general toluidine structure is of clear interest in drug development. researchgate.netmdpi.com

Table 1: this compound in Pharmaceutical Synthesis

Pharmaceutical Class Role of Toluidine Structure Reference
Local Anesthetics The amide derivatives of toluidine have shown significant anesthetic properties. rroij.com
Antihistamines The toluidine molecular backbone is a precursor in the synthesis of certain antihistamine compounds. ijert.orgjmchemsci.com
Analgesics Toluidine derivatives are used as intermediates in the development of some analgesic drugs. ijert.org

In the agricultural sector, this compound is involved in the formulation and synthesis of agrochemicals designed to enhance crop productivity and protection. Derivatives such as N-benzyl-m-toluidine are specifically used as intermediates in the production of pesticides and herbicides. The broader toluidine family is critical for major herbicides; for example, the ortho-isomer, o-toluidine (B26562), is a direct precursor to the widely used herbicides metolachlor (B1676510) and acetochlor. researchgate.netresearchgate.net This highlights the importance of the toluidine structure in creating effective agrochemical agents.

Development of Functional Polymeric Materials

Beyond its role as an intermediate for small molecules, this compound is a monomer used in the creation of functional polymers with unique electronic and protective properties.

M-toluidine can be polymerized through chemical or electrochemical oxidation to form poly(m-toluidine) (PmT), a type of conducting polymer. ijert.org These polymers possess a conjugated pi-electron system along their backbone, which allows for electrical conductivity, a property uncommon in most organic polymers. tandfonline.comtandfonline.com Research has demonstrated that the electrical conductivity of pure PmT can be significantly enhanced by creating nanocomposites, for instance with silver (Ag) nanoparticles. One study showed that the conductivity of an Ag-PmT nanocomposite was 0.1936 S/cm, a dramatic increase from 1.09 × 10⁻³ S/cm for pure PmT. tandfonline.com Furthermore, copolymers, such as those made with aniline (B41778), can be synthesized to fine-tune properties like solubility and conductivity for specific applications, including the development of electrochromic films that change color in response to an electric current. researchgate.net

M-toluidine and its corresponding polymer exhibit significant anti-corrosion properties. The molecule itself can act as a corrosion inhibitor by adsorbing onto a metal surface and forming a protective barrier against corrosive agents. mdpi.com This application is particularly relevant for protecting metals like steel in acidic environments. mdpi.com

Moreover, coatings formulated with poly(m-toluidine) have been shown to provide effective corrosion protection for steel. researchgate.net The polymer acts as a physical barrier and can also impart electrochemical protection. Research into the anti-corrosion properties of PmT synthesized in an acidic medium demonstrated its ability to protect low-carbon steel in a saline solution. scientific.net

Table 2: Research Findings on Poly(m-toluidine) for Corrosion Inhibition

Material Environment Observation Reference
Low-Carbon Steel 3.5% NaCl Solution Poly(m-toluidine), synthesized by chemical oxidation, demonstrated effective anti-corrosion properties. scientific.net
Steel Latex Paint Coating Poly(m-toluidine) prepared by inverse emulsion polymerization served as an effective corrosion inhibitor when added to surface coatings. researchgate.net
Aluminum Alloy 3S Chloroacetic Acid M-toluidine performed slightly better as a corrosion inhibitor compared to its ortho and para isomers. mdpi.com

Exploration of Emerging Applications in Smart Materials and Electronic Devices

The unique chemical properties of this compound and its derivatives have led to their exploration in the development of "smart materials" and electronic components. These materials can respond to external stimuli, such as electrical fields or electromagnetic radiation, making them valuable for a new generation of devices.

Research has shown that m-toluidine can be polymerized to create materials with advanced functionalities. For instance, m-toluidine monomers can undergo chemical oxidation polymerization in an acidic medium to synthesize poly(m-toluidine), a conductive polymer. chemicalbook.com This polymer has demonstrated anti-corrosion properties for low-carbon steel in a 3.5% NaCl solution. chemicalbook.com Furthermore, copolymers of aniline and m-toluidine are being utilized to create nickel oxide (NiO)-based multicolor electrochromic films. chemicalbook.com These films have the ability to change color—from yellow to green, blue, and dark brown—in response to electrical stimuli, indicating their potential for use in smart windows, displays, and sensors. chemicalbook.com

A significant application of these polymers is in electromagnetic interference (EMI) shielding. Poly(m-toluidine) (PMT) has been successfully coated onto wool fabrics to create conductive composites. In one study, wool fabric was pretreated to improve the adhesion and coating density of the polymer. researchgate.net The resulting PMT/wool composite was tested for its electromagnetic shielding effectiveness (EMSE) in the 30 MHz to 3 GHz frequency range. researchgate.net The conductivity and shielding properties were found to be significantly enhanced by the polymer coating. researchgate.net The use of m-toluidine sulphate as the monomer in a 1.0 N HCl medium was found to be particularly effective. researchgate.net

The table below summarizes research findings on the surface resistivity of poly(m-toluidine) coated wool fabrics under different pretreatment conditions, demonstrating the material's tunable conductive properties.

RunReducing Agent PretreatmentSurface Resistivity (kΩ/cm)Mass Increase (%)
1None2182.5 ±1.5
2NaHS953.0 ±0.1
3NaHS + urea1114.0 ±1.7
4TGA1074.1 ±1.0

Data derived from a study on poly(m-toluidine) coated wool fabrics. researchgate.net The monomer used was 0.10 M m-toluidine sulphate with 0.05 M APS oxidant in 1.0 N aqueous HCl solution. researchgate.net

While direct applications of this compound in electronic devices are still emerging, its role as a monomer for conductive and electroactive polymers is a key area of materials science research. bldpharm.com

Research into Other Industrial Applications (e.g., Rubber Chemicals)

M-toluidine and its hydrochloride salt serve as important intermediates in various industrial applications, notably in the production of rubber chemicals. The compound is used as an accelerator in the polymer and rubber industry. chemicalbook.com Accelerators are crucial additives used in the vulcanization process, where they speed up the cross-linking of polymer chains in rubber, enhancing its elasticity, durability, and other mechanical properties.

While much of the literature details the use of its isomer, o-toluidine, as an intermediate for synthetic rubber and rubber vulcanizing chemicals, m-toluidine also plays a role in this sector. atamanchemicals.comnih.govnih.gov The manufacturing process of these chemicals can lead to occupational exposure, highlighting the industrial significance of toluidine isomers. nih.govnih.gov

Beyond the rubber industry, this compound is primarily utilized as a versatile building block in organic synthesis. Its main application is in the manufacturing of a wide array of dyes and pigments. lanxess.com It also serves as an intermediate in the production of photographic agents. lanxess.com The hydrochloride form is particularly useful as it enhances the compound's solubility in polar solvents, which is advantageous for many industrial and laboratory processes.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly focusing on developing environmentally friendly methods for synthesizing essential compounds, and m-toluidine (B57737) is no exception. Traditional synthesis often involves harsh conditions and produces significant waste. google.com Current research is exploring greener alternatives that are more sustainable in the long run.

One promising approach involves the direct amination of toluene (B28343) using a one-step catalytic distillation process. This method utilizes a metal-modified titanium-silicon molecular sieve as a catalyst, with ammonia (B1221849) as the aminating agent and hydrogen peroxide as the oxidant. google.com This process is advantageous as it simplifies the reaction steps and aims for a cleaner, more energy-efficient production of methylaniline isomers, including m-toluidine. google.com

Another green chemistry approach focuses on mechanochemical synthesis, which is a solvent-free method. This technique has been successfully applied to produce related compounds like azomethines from p-toluidine (B81030), suggesting its potential for m-toluidine synthesis as well. youtube.com Additionally, researchers are investigating the use of ammonium (B1175870) hydroxide (B78521) and a copper-based catalyst in acetonitrile, which represents a move towards greener reaction conditions. chemicalbook.com The development of such methods aligns with the principles of green chemistry by minimizing waste, reducing energy consumption, and using less hazardous substances. pnas.org

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Characterization

Understanding the behavior of m-toluidine hydrochloride in various processes is crucial for optimizing its applications and ensuring safety. Advanced spectroscopic and imaging techniques are being employed for in situ characterization, providing real-time insights into its chemical transformations.

For instance, in the field of conducting polymers, UV-Vis spectroelectrochemistry has been used to monitor the electropolymerization of m-toluidine. This technique allows researchers to observe the formation of polaron and bipolaron states during the reaction by identifying distinct absorption bands. Furthermore, techniques like Fourier-transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), and X-ray diffraction (XRD) are used to characterize nanocomposites of poly(m-toluidine), providing detailed information about their structure and morphology. tandfonline.comtandfonline.com These methods have revealed that nanocomposites can exhibit enhanced thermal stability and electrical conductivity compared to the pure polymer. tandfonline.com

In situ monitoring is also critical in understanding the degradation and transformation of m-toluidine in environmental and biological systems. While specific studies on this compound are ongoing, related research on other isomers provides a framework for future investigations.

In-Depth Elucidation of Carcinogenic Mechanisms at the Molecular and Cellular Levels

While m-toluidine itself has not been as extensively studied for its carcinogenic potential as its ortho- and para-isomers, the structural similarities raise concerns. Research into the carcinogenic mechanisms of related toluidine isomers provides a critical foundation for understanding the potential risks associated with m-toluidine.

Studies on o-toluidine (B26562) have shown that it is a human carcinogen, primarily targeting the urinary bladder. oup.comnih.gov The proposed mechanisms involve metabolic activation in the liver, leading to the formation of reactive metabolites like N-hydroxy-o-toluidine. oup.comnih.gov These metabolites can bind to DNA, forming adducts that cause DNA damage and mutations, a well-established pathway for carcinogenesis. oup.comnih.gov Furthermore, the generation of reactive oxygen species (ROS) by some metabolites can lead to oxidative DNA damage, contributing to the carcinogenic process. oup.comnih.gov

Research on other chloro-toluidine isomers has also demonstrated their carcinogenic potential in animal models, causing tumors in various organs. iarc.frca.govnih.gov These studies highlight the importance of understanding the metabolic pathways and the resulting DNA and protein interactions. Future research on this compound will likely focus on identifying its specific metabolites and determining if they follow similar carcinogenic pathways.

Innovation in Novel Remediation Technologies for Environmental Contamination

The presence of toluidine isomers in the environment, often due to industrial activities, necessitates the development of effective remediation technologies. Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach. nih.gov

Researchers have isolated bacterial strains capable of degrading toluidine isomers by using them as a sole source of carbon and energy. researchgate.net For example, Achromobacter xylosoxidans strain T7 has been shown to degrade all three toluidine isomers. researchgate.net Similarly, other bacteria like Pseudomonas testosteroni and Rhodococcus rhodochrous have demonstrated the ability to degrade p-toluidine and chlorinated isomers of o-toluidine, respectively. researchgate.netmicrobiologyresearch.org The degradation pathways often involve conversion to catechols, which are then further broken down. researchgate.netmicrobiologyresearch.org

In addition to bioremediation, other technologies are being explored. For instance, the use of solid adsorbents containing titanium oxide has been shown to selectively adsorb p-toluidine, suggesting potential for separating isomers from waste streams. google.com Future innovations will likely focus on optimizing these biological and physical methods for the specific remediation of m-toluidine contamination.

Rational Design and Synthesis of Functionalized Derivatives for Targeted Applications

M-toluidine serves as a versatile building block for the synthesis of a wide range of functionalized derivatives with targeted applications in various fields, including pharmaceuticals and materials science. ontosight.ai

In medicinal chemistry, m-toluidine derivatives have been investigated for their potential as antiproliferative agents. For instance, multicomponent reactions have been used to synthesize highly functionalized γ-lactam derivatives from p-toluidine, which have shown activity against cancer cell lines. nih.gov Other research has focused on synthesizing quinoline (B57606) derivatives from m-toluidine, which are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimalarial properties. brieflands.com The synthesis of phosphonylated m-toluidine derivatives has also yielded compounds with potent antioxidant and enzyme-inhibiting activities. researchgate.net

In materials science, m-toluidine is a precursor for conducting polymers. tandfonline.com Copolymers of m-toluidine with aniline (B41778) have been synthesized to create materials with improved solubility and processability compared to polyaniline, although with lower conductivity. researchgate.net The development of nanocomposites, such as those incorporating silver nanoparticles, has been shown to enhance the thermal and electrical properties of poly(m-toluidine). tandfonline.com

Below is a table summarizing some of the functionalized derivatives of m-toluidine and their potential applications:

Derivative ClassPotential Applications
γ-LactamsAntiproliferative agents nih.gov
QuinolinesAnticancer, anti-inflammatory, antimalarial drugs brieflands.com
Phosphonylated derivativesAntioxidants, enzyme inhibitors researchgate.net
SulfonamidesDyes, pigments, pharmaceuticals (antimicrobial, anti-inflammatory) ontosight.ai
Polymers and CopolymersConducting materials, sensors, light-emitting diodes tandfonline.comontosight.airesearchgate.net

Integration of Machine Learning and Artificial Intelligence in Chemical Compound Research

The fields of chemistry and drug discovery are being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). arxiv.orgacs.org These powerful computational tools can accelerate research by predicting molecular properties, optimizing reaction conditions, and identifying potential new applications for chemical compounds like this compound.

AI can be used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. acs.orgas-1.co.jp These models can predict the biological activity or physical properties of m-toluidine derivatives based on their chemical structure, which can guide the synthesis of new compounds with desired characteristics. For example, AI has been used to predict the toxicity of various compounds, which is crucial for assessing the safety of new m-toluidine derivatives. arxiv.org

In materials science, AI can help in the discovery of new materials with specific properties. For instance, machine learning models can predict the properties of polymers and nanocomposites derived from m-toluidine, aiding in the design of materials with enhanced conductivity or thermal stability. researchgate.net The vast amounts of data generated from chemical experiments can be analyzed by AI algorithms to identify patterns and correlations that might not be apparent to human researchers, leading to new scientific insights and innovations. arxiv.org

Comprehensive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For m-toluidine and its derivatives, these models can provide valuable insights for designing safer and more effective molecules.

In the context of drug design, SAR studies on quinoline derivatives synthesized from m-toluidine have shown that the position of substituents on the quinoline ring can significantly impact their biological activity. researchgate.net For instance, the placement of certain groups can enhance the DNA binding ability or cytotoxic effects of these compounds. researchgate.net Similarly, for γ-lactam derivatives, the cytotoxicity has been found to be strongly dependent on the substituents on the lactam ring. nih.gov

QSAR models use statistical methods to correlate chemical structure with biological activity. These models can be used to predict the activity of new, unsynthesized m-toluidine derivatives, thereby prioritizing synthetic efforts. For example, QSAR models have been developed to predict the acute toxicity of N-ethyl-m-toluidine. as-1.co.jp By building comprehensive SAR and QSAR models for various biological endpoints, researchers can rationally design m-toluidine derivatives with improved therapeutic properties and reduced toxicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.